Benzyl 2-(hydroxyamino)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl 2-(hydroxyamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(6-10-12)13-7-8-4-2-1-3-5-8/h1-5,10,12H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDNPWULCRNKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313508 | |
| Record name | benzyl 2-(hydroxyamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58581-52-5 | |
| Record name | NSC270908 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl 2-(hydroxyamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of N Hydroxy α Amino Acid Esters in Chemical Biology
Contextualizing Benzyl (B1604629) 2-(hydroxyamino)acetate within Hydroxamate and N-Hydroxyamino Acid Ester Chemistries
Benzyl 2-(hydroxyamino)acetate belongs to the class of N-hydroxy-α-amino acid esters. This classification arises from its core structure, which is derived from the simplest α-amino acid, glycine, by substitution of a hydroxyl group onto the nitrogen atom (N-hydroxylation) and conversion of the carboxylic acid group into a benzyl ester. This places it within a broader family of compounds that are crucial in medicinal chemistry and chemical biology. google.com
The chemistry of this compound is intrinsically linked to two important functional group classes: hydroxamates and N-hydroxyamino acids. ru.nl Hydroxamic acids possess the general structure R-C(=O)N(OH)R', and are well-known for their potent metal-chelating properties, particularly for iron (III). This ability makes them central to the function of siderophores, which are iron-scavenging compounds produced by microorganisms. ru.nl While this compound is not a hydroxamic acid itself, it is a direct precursor. Acylation of its N-hydroxyl group would convert it into a hydroxamate derivative.
Structurally, this compound is an ester derivative of N-hydroxyglycine. The N-hydroxy-α-amino acid framework is a key feature in numerous naturally occurring antibiotics and compounds with antitumor activity. google.com The esterification of the carboxylic acid, in this case with a benzyl group, serves primarily as a protecting group in synthetic chemistry, allowing for selective reactions at the N-hydroxyl or other sites. It also modulates the compound's physical properties, such as solubility and stability.
Significance of the N-Hydroxyl and Ester Moieties in Bioactive Compounds
The N-hydroxyl (N-OH) group is a critical pharmacophore in a wide array of bioactive molecules. Its significance stems from several key chemical properties. The N-OH group is a powerful nucleophile and an effective metal-ion chelator, a property that underpins the biological activity of many hydroxamic acid-based enzyme inhibitors. ru.nlnih.gov For instance, the hydroxamate function is a classic zinc-binding group found in inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). Although this compound is not a hydroxamate, its N-hydroxyl group is the precursor to this functionality. Furthermore, the N-hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzyme active sites. rsc.org However, the introduction of N-OH groups is sometimes avoided in drug design due to concerns about metabolic instability and potential toxicity. nih.gov
Historical Trajectories in the Chemical and Biological Investigation of Hydroxyamino Acid Derivatives
The investigation of amino acid derivatives has a rich history, with early work focusing on the fundamental building blocks of proteins. The study of hydroxyl-containing amino acids branched into two main streams: C-hydroxy derivatives (like serine and threonine) and the less common N-hydroxy derivatives.
Early investigations into selective modification of hydroxyamino acids date back to the 1940s. In 1942, Sakami and Toennies developed a method for the selective O-acetylation of hydroxyamino acids using acetic anhydride (B1165640) in the presence of a strong acid like perchloric acid. beilstein-journals.org Their work established the principle that "acidity favors O-acylation, while alkalinity favors N-acylation," a concept that remains fundamental in the chemoselective modification of these molecules. beilstein-journals.orgresearchgate.net
Interest in N-hydroxy-α-amino acids and their derivatives grew significantly with the discovery that they are components of several naturally occurring antibiotics and other bioactive compounds. google.com This spurred the development of synthetic methods to access these molecules. A notable advancement came in 1974 when Polonski and Chimiak described a synthesis involving the oxidation of a Schiff base (formed from an amino acid ester and an aromatic aldehyde) to an oxaziridine (B8769555), which is then converted to the N-hydroxy-α-amino acid ester. google.com This method, and variations of it, became a key strategy for preparing these compounds. google.com Throughout the 1980s, researchers like Ottenheym and Herscheid published extensive reviews and improved synthetic protocols, highlighting the growing interest and challenges in the field, such as time-consuming syntheses and low yields. google.com The development of methods to control stereochemistry during these syntheses was a major focus, as the biological activity of these compounds is often dependent on having a specific 3D structure. google.com
Current Academic and Research Relevance of this compound and Analogues
This compound and related N-hydroxy-α-amino acid esters continue to be highly relevant in contemporary research, primarily as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. rsc.org Their utility spans several areas of medicinal chemistry and chemical biology.
One major application is in the construction of peptide derivatives. The incorporation of N-hydroxyamino acid residues into peptides, creating N-hydroxypeptides, can dramatically alter their conformational properties and biological stability. rsc.org Recent studies have shown that backbone N-hydroxylation can stabilize β-sheet structures, an important secondary structure in proteins. rsc.org This makes these building blocks valuable tools for designing peptidomimetics with constrained geometries to enhance binding to biological targets. rsc.org A versatile method for preparing N-hydroxypeptides on a solid support has been developed, facilitating further structural and biological studies. rsc.org
Furthermore, analogues of this compound are used as key intermediates in the synthesis of various bioactive compounds. For example, related N-hydroxyamino derivatives are precursors to hydroxamic acids, which are potent inhibitors of enzymes like histone deacetylases (HDACs) and glutamate (B1630785) carboxypeptidase II, targets for cancer and neurological disorders, respectively. avcr.cz The benzyl ester itself can be a component of final drug candidates or serve as a convenient handle for synthetic elaboration before being cleaved in a final step. The development of new synthetic methods, such as the molybdenum-catalyzed amination of α-hydroxy esters, continues to provide efficient access to N-protected α-amino acid esters, highlighting the ongoing importance of this class of compounds in modern organic synthesis. nih.govresearchgate.net
Chemical Reactivity and Transformation Pathways of Benzyl 2 Hydroxyamino Acetate
Intrinsic Stability and Disproportionation Reactions of N-Hydroxyamino Acids and Their Esters
The stability of N-hydroxyamino acids and their esters, including Benzyl (B1604629) 2-(hydroxyamino)acetate, is a subject of significant chemical interest. The N-hydroxyl group imparts a unique redox activity to the molecule. Hydroxylamine (B1172632) itself is known to be unstable and can undergo disproportionation, a reaction where a single species is simultaneously oxidized and reduced. youtube.comkhanacademy.org This reactivity is often retained in its organic derivatives.
In the context of N-hydroxyamino acids, disproportionation can be catalyzed by various factors, including metal ions. For instance, studies on hydroxylamine with water-soluble iron(III) porphyrinate compounds have shown catalytic processes leading to its disproportionation. researchgate.net The typical products of such reactions include the corresponding amino acid (the reduction product) and a nitroso acid (the oxidation product), which may undergo further transformations. The gaseous, nitrogen-containing oxidation products are often dinitrogen (N₂) and nitrous oxide (N₂O), with ammonia (B1221849) (NH₃) being the unique reduced species detected. researchgate.net
The stability of Benzyl 2-(hydroxyamino)acetate is therefore influenced by the redox potential of its N-hydroxyl group. Under anaerobic and neutral pH conditions, the molecule may exhibit reasonable stability, but in the presence of redox-active species or catalysts, it can participate in disproportionation reactions.
Table 1: Potential Products of N-Hydroxyamino Acid Disproportionation
| Reaction Type | Product Type | Example |
|---|---|---|
| Reduction | Amino Acid/Ester | Benzyl 2-aminoacetate |
| Oxidation | Nitroso Compound | Benzyl 2-(nitroso)acetate |
| Gaseous Byproducts | Nitrogen Oxides/Gas | N₂, N₂O |
| Reduced Byproduct | Ammonia | NH₃ |
Hydrolytic Cleavage Mechanisms of the Ester Linkage
The benzyl ester linkage in this compound is susceptible to hydrolytic cleavage, a reaction that splits the ester into its constituent carboxylic acid and alcohol. ucoz.com This process can be catalyzed by either acids or bases. libretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible equilibrium process. youtube.comchemistrysteps.com The reaction is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org
The mechanism proceeds through several steps:
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the benzyl alcohol group.
Elimination: The protonated benzyl alcohol is a good leaving group and is eliminated, reforming the carbonyl group.
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product, 2-(hydroxyamino)acetic acid, and benzyl alcohol. youtube.com
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is generally more efficient than acid-catalyzed hydrolysis. ucoz.comchemistrysteps.com The reaction is typically carried out using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com
The mechanism involves:
Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com
Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.
Elimination: The intermediate collapses, and the benzyloxide ion (BnO⁻) is eliminated as the leaving group.
Acid-Base Reaction: The benzyloxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and benzyl alcohol. This final, irreversible acid-base step drives the reaction to completion. chemistrysteps.commasterorganicchemistry.com
The relative rates of hydrolysis for different benzyl esters can vary depending on the structure of the acyl group. archive.orgacs.org For benzyl esters of amino acids, the specific conditions can influence the reaction pathway, with some studies noting differences in mechanism between dilute and concentrated acid environments. ucoz.com
Table 2: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |
| Reversibility | Reversible | Irreversible |
| Nucleophile | Water (weak nucleophile) | Hydroxide ion (strong nucleophile) |
| Products | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol |
| Driving Force | Use of excess water | Irreversible deprotonation of carboxylic acid |
Oxidation and Reduction Chemistry of the N-Hydroxyl Functionality
The N-hydroxyl group is the primary site for redox reactions in this compound. Its chemical behavior is distinct from that of simple amines or alcohols.
Oxidation: The oxidation of the N-hydroxyl functionality can lead to several products depending on the oxidizing agent and reaction conditions. The direct oxidation of N,N-disubstituted hydroxylamines is a common method for synthesizing nitrones. chimia.ch For N-monosubstituted hydroxylamines like the one in this compound, oxidation typically yields nitroso compounds or oximes. The choice of oxidant is crucial for achieving selectivity. Reagents like manganese dioxide (MnO₂) and mercury(II) oxide (HgO) have been effectively used for the oxidation of hydroxylamines to nitrones, often with good yields and regioselectivity. chimia.ch Other oxidizing agents can include air/oxygen, often catalyzed by metals, or peroxides. The oxidation of amino groups by hydroxyl radicals can lead to mineralization into nitrates, suggesting that strong oxidation can cleave the nitrogen from the molecule entirely. nih.gov
Reduction: The N-hydroxyl group can be readily reduced to the corresponding primary amine. This transformation is a key reaction in synthetic chemistry. Common reduction methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Other reducing agents like zinc (Zn) in acetic acid or samarium(II) iodide (SmI₂) can also be effective. This reduction converts the N-hydroxyamino ester into the corresponding amino ester, in this case, Benzyl 2-aminoacetate. This pathway is valuable for the synthesis of amino acids and their derivatives from precursors like α-keto esters, which can be converted to oximes or N-hydroxyamino compounds before reduction. nih.gov
Table 3: Common Redox Reactions of the N-Hydroxyl Group
| Transformation | Reagent/Condition | Product Functional Group |
|---|---|---|
| Oxidation | Manganese Dioxide (MnO₂) | Nitroso/Oxime |
| Oxidation | Mercury(II) Oxide (HgO) | Nitroso/Oxime |
| Oxidation | Strong oxidants (e.g., OH radicals) | Mineralization (Nitrates) |
| Reduction | Catalytic Hydrogenation (H₂/Pd-C) | Amine (-NH₂) |
| Reduction | Zinc/Acetic Acid (Zn/AcOH) | Amine (-NH₂) |
Derivatization Strategies for the Hydroxyamino and Ester Groups
Both the hydroxyamino and benzyl ester functionalities of this compound offer opportunities for chemical modification or derivatization. libretexts.org
Derivatization of the Hydroxyamino Group: The hydroxyamino group (-NHOH) contains two nucleophilic centers, the nitrogen and the oxygen, allowing for various derivatization reactions.
Acylation: This group can be acylated using reagents like acid anhydrides or acyl chlorides. libretexts.org The site of acylation (N- vs. O-acylation) can often be controlled by the reaction conditions. For instance, acidic conditions tend to favor O-acylation of hydroxyamino acids. nih.gov
Alkylation: Alkylation can occur on either the nitrogen or oxygen atom, yielding N-alkyl or O-alkyl derivatives, respectively.
Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to protect the hydroxyamino group, increasing the compound's volatility for analyses like gas chromatography. sigmaaldrich.com This typically involves the replacement of the active hydrogens on both the N and O atoms.
Derivatization of the Ester Group: The benzyl ester group can also be transformed into other functional groups.
Transesterification: By reacting this compound with another alcohol in the presence of an acid or base catalyst, the benzyl group can be exchanged for a different alkyl or aryl group.
Amidation: Reaction with an amine can convert the ester into an amide. This reaction is typically slower than hydrolysis and may require heating or specific catalysts.
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also likely reduce the N-hydroxyl group.
Table 4: Derivatization Approaches for this compound
| Functional Group | Reaction Type | Reagent | Product |
|---|---|---|---|
| Hydroxyamino (-NHOH) | Acylation | Acetic Anhydride (B1165640) | N-acetyl and/or O-acetyl derivative |
| Hydroxyamino (-NHOH) | Silylation | MTBSTFA | N,O-bis(silyl) derivative |
| Ester (-COOBn) | Transesterification | Methanol (B129727)/H⁺ | Methyl 2-(hydroxyamino)acetate |
| Ester (-COOBn) | Amidation | Ammonia (NH₃) | 2-(Hydroxyamino)acetamide |
Rearrangement Reactions Involving N-Hydroxyl and Carboxyl Moieties (e.g., Lossen Rearrangement)
Rearrangement reactions provide powerful methods for skeletal reorganization in organic molecules. The Lossen rearrangement is a classic example that involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. wikipedia.org Hydroxamic acids (R-CO-NHOH) are structurally related to N-hydroxyamino acids.
The classical Lossen rearrangement requires the activation of the hydroxyl group of a hydroxamic acid, typically by acylation, to create a good leaving group. unacademy.com Upon treatment with base or heat, the R group attached to the carbonyl carbon migrates to the nitrogen atom, with the simultaneous expulsion of the leaving group (a carboxylate). wikipedia.org The resulting isocyanate is a versatile intermediate that can be hydrolyzed to an amine or reacted with alcohols or amines to form carbamates or ureas, respectively. unacademy.com
For a molecule like this compound, a direct Lossen-type rearrangement is not straightforward because it is an ester of an N-hydroxyamino acid, not a hydroxamic acid derivative. However, a related transformation could be envisioned under specific conditions. If the ester were first converted to the corresponding hydroxamic acid (for example, by reaction with hydroxylamine), or if the N-hydroxyl group were acylated, a pathway for rearrangement might become accessible.
The key mechanistic step in the Lossen rearrangement, and related reactions like the Curtius, Schmidt, and Hofmann rearrangements, is the 1,2-migration of a group to an electron-deficient nitrogen atom. masterorganicchemistry.com While not a direct substrate, the structural elements of this compound—a carboxyl derivative adjacent to an N-hydroxyl group—place it in a class of compounds where such rearrangements are a plausible, albeit indirect, transformation pathway. Another related reaction is the Beckmann rearrangement, which involves the transformation of an oxime into an amide or nitrile, again featuring a migration to an electron-deficient nitrogen. masterorganicchemistry.combyjus.com
Mechanistic Investigations of Biological Activity: Enzyme Inhibition and Prodrug Activation
Prodrug Design Principles and Bioactivation Mechanisms for Hydroxamic Acid Analogues
Prodrug design is a critical strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active agent, such as poor solubility or limited bioavailability. researchgate.net For hydroxamic acid-based drugs, which can be limited by poor oral pharmacokinetics, masking the hydrophilic hydroxamate group is a common approach. nih.gov Benzyl (B1604629) 2-(hydroxyamino)acetate serves as a scaffold for such a prodrug, where the benzyl ester acts as a temporary promoiety that is cleaved in vivo to release the active hydroxamic acid.
A key activation pathway for ester-based prodrugs involves enzyme-mediated hydrolysis. researchgate.net Carboxylesterases (CES) are a family of enzymes, with human carboxylesterase 1 (CES1) and 2 (CES2) being the most prominent, that are responsible for the hydrolysis of a wide range of ester-containing drugs. nih.gov These enzymes are crucial for converting ester prodrugs into their active carboxylic acid or, in this context, hydroxamic acid forms. researchgate.netnih.gov
The activation of a prodrug like Benzyl 2-(hydroxyamino)acetate is predicated on the hydrolytic action of these enzymes on its ester bond. Research on other hydroxamate-based inhibitors has demonstrated the viability of this strategy. For instance, a para-acetoxybenzyl ester prodrug of a glutamate (B1630785) carboxypeptidase II inhibitor was developed to improve oral availability. nih.gov This prodrug design relies on endogenous esterases to hydrolyze the ester promoieties and release the active hydroxamic acid into circulation. nih.gov Studies have confirmed that enzymes like CES2 can readily hydrolyze bulky esters, indicating their potential role in the bioactivation of benzyl-protected compounds. nih.gov The efficiency of this enzymatic conversion is a critical factor in determining the pharmacokinetic profile and therapeutic efficacy of the prodrug.
While enzymatic hydrolysis is a primary mechanism for ester prodrugs, other release strategies are considered in drug design. Redox-activated release offers an alternative pathway, particularly for targeting specific physiological environments, such as tumors, which often exhibit altered redox states. This approach typically involves incorporating a redox-sensitive functional group into the prodrug structure.
For related hydroxamic acid systems, their intrinsic redox behavior can be a factor. Studies on the electrochemistry of hydroxamic acids and their metal complexes show they can undergo oxidation-reduction reactions. eurjchem.com The redox potential can be influenced by factors such as pH and concentration, with oxidation becoming more favorable in basic media. eurjchem.com This inherent redox activity suggests that a prodrug could theoretically be designed where the release of the active hydroxamic acid is triggered by a specific redox environment, although this is a less common strategy for this class of compounds compared to enzymatic hydrolysis.
Inhibition of Histone Deacetylases (HDACs) by Derived Hydroxamic Acids
Once the benzyl promoiety is cleaved from this compound, the resulting 2-(hydroxyamino)acetic acid becomes a potent inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. nih.govaacrjournals.org Their inhibition has emerged as a promising strategy for cancer therapy, with several hydroxamic acid-based inhibitors, such as Vorinostat (SAHA) and Panobinostat, approved for clinical use. nih.govnih.govnih.gov
The general pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. nih.govnih.gov The hydroxamic acid moiety derived from this compound functions as the ZBG.
The inhibitory activity of hydroxamic acids against HDACs is critically dependent on their ability to interact with a zinc ion (Zn²⁺) located deep within the enzyme's active site. aacrjournals.orgnih.gov The hydroxamic acid group acts as a powerful chelating agent, binding to the zinc ion and thereby blocking the catalytic activity of the enzyme. nih.gov This interaction is considered a hallmark of potent HDAC inhibition. nih.gov
Structural and computational studies have elucidated that the hydroxamate can bind to the zinc ion in different modes, including a bidentate fashion where both carbonyl oxygen and hydroxyl oxygen coordinate with the metal ion. nih.govnih.gov This chelation is often stabilized by hydrogen bonds with nearby amino acid residues in the active site, such as histidine and tyrosine. nih.govtandfonline.com The precise nature of this coordination—whether it is bidentate or monodentate—can be influenced by the surrounding architecture of the active site and water accessibility, which can differ between HDAC isoforms. nih.govpnas.orgacs.org
The human genome encodes 11 zinc-dependent HDAC isoforms, which are grouped into different classes (Class I, IIa, IIb, and IV). nih.govnih.gov While some inhibitors, known as pan-HDAC inhibitors, are active against multiple isoforms, there is a significant research effort to develop isoform-selective inhibitors to enhance therapeutic efficacy and reduce side effects. portlandpress.comjohnshopkins.edu
Hydroxamic acid-based compounds can range from potent pan-inhibitors to highly selective agents. portlandpress.com Selectivity is not determined by the zinc-binding group alone but is heavily influenced by the linker and cap portions of the inhibitor molecule. nih.govpnas.org These components interact with regions of the active site channel and the rim of the catalytic pocket, which exhibit structural differences among the HDAC isoforms. tandfonline.compnas.org For example, modifications to the cap group can exploit unique structural features in the L1 loop of HDAC6, contributing to isozyme selectivity. pnas.org Similarly, targeting specific sub-pockets or unique amino acid residues can lead to inhibitors with high selectivity for isoforms like HDAC1, HDAC2, or HDAC8. nih.gov
The following table presents the inhibitory concentrations (IC₅₀) of various compounds against different HDAC isoforms, illustrating the concept of pan-inhibition versus isoform selectivity.
Data sourced from multiple studies to illustrate selectivity profiles. nih.govtandfonline.comportlandpress.com
The potency and specificity of an HDAC inhibitor are governed by the collective interactions of its three main structural components—the zinc-binding group, the linker, and the cap group—with the enzyme. nih.govnih.gov
Linker: This component connects the ZBG to the cap group and typically mimics the aliphatic portion of the acetyl-lysine substrate, occupying the narrow channel of the active site. nih.gov The length and rigidity of the linker are crucial for correctly positioning the ZBG for zinc chelation and the cap group for surface interactions. The interplay between the linker and water access to the binding channel can even modulate the zinc-chelation mode, highlighting its importance in achieving selectivity. acs.org
Cap Group: The cap group is generally a larger, often aromatic or heteroaromatic, moiety that interacts with residues on the surface of the enzyme near the entrance of the active site. nih.govnih.gov This region shows the most significant structural divergence among HDAC isoforms. pnas.org Therefore, the design of the cap group is the primary strategy for achieving isoform selectivity. nih.gov By tailoring the cap to fit into specific pockets or interact with unique amino acid residues at the rim of the active site, researchers can develop inhibitors that preferentially target a single HDAC isoform or a specific subclass. tandfonline.comnih.gov
Understanding these molecular determinants is essential for the rational design of novel HDAC inhibitors with improved potency and desired selectivity profiles for various therapeutic applications. nih.gov
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix components. Their dysregulation is implicated in numerous pathologies, including arthritis, cancer, and cardiovascular diseases, making them a significant therapeutic target. Hydroxamic acid derivatives are among the most potent classes of MMP inhibitors (MMPIs) developed to date.
The inhibitory activity of hydroxamic acid-based compounds against MMPs is primarily attributed to the strong chelating ability of the hydroxamate functional group with the catalytic zinc ion (Zn²⁺) located in the enzyme's active site. This zinc ion is essential for the catalytic activity of MMPs, and its effective chelation leads to the inhibition of the enzyme. The hydroxamic acid moiety typically coordinates with the zinc ion in a bidentate fashion, where both the carbonyl oxygen and the hydroxyl oxygen of the deprotonated hydroxamate group form coordinate bonds with the Zn²⁺ ion. This interaction mimics the binding of the natural substrate and stabilizes the transition state, thereby blocking the enzyme's catalytic function.
The structure-activity relationship (SAR) for MMP inhibition by hydroxamic acid derivatives is well-established, highlighting the importance of both the zinc-binding group and the surrounding scaffold.
The Hydroxamate Group: The hydroxamic acid moiety is a critical pharmacophore for potent MMP inhibition due to its excellent zinc-chelating properties. Modifications to this group generally lead to a significant loss of inhibitory activity.
The Scaffold and Side Chains: The scaffold of the inhibitor, including the benzyl group in this compound, plays a crucial role in determining the inhibitor's selectivity and potency against different MMP isoforms. The side chains of the inhibitor interact with the various subsites (S-pockets) of the MMP active site. For example, the S1' pocket is a deep, hydrophobic pocket in many MMPs, and inhibitors with appropriate hydrophobic groups that can fit into this pocket often exhibit enhanced potency and selectivity. N-arylsulfonyl amino acid hydroxamate derivatives have been shown to be potent and selective MMP-2 inhibitors, with longer, more hydrophobic N-arylsulfonyl groups showing better compatibility with the S1' pocket of MMP-2.
The following table summarizes the inhibitory activity of some representative hydroxamate-based MMP inhibitors, illustrating the impact of structural modifications on their potency.
| Compound | Target MMP | IC₅₀ (nM) | Key Structural Feature |
| N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid | MMP-2 | 8 | Potent and selective MMP-2 inhibitor |
| Batimastat (BB-94) | Broad-spectrum | 4 | Early broad-spectrum hydroxamate inhibitor |
| Marimastat (BB-2516) | Broad-spectrum | 3-9 | Orally active broad-spectrum hydroxamate inhibitor |
Exploration of Other Enzymatic Targets (e.g., Botulinum Neurotoxin A Light Chain, Glutamate Carboxypeptidase II)
The zinc-chelating ability of the hydroxamic acid moiety has led to the exploration of this class of compounds as inhibitors for other zinc-containing enzymes beyond MMPs.
Botulinum Neurotoxin A Light Chain (BoNT/A LC): BoNT/A is a potent neurotoxin whose light chain is a zinc-dependent endopeptidase that cleaves proteins essential for neurotransmitter release. Hydroxamic acid-based inhibitors have been developed to target the catalytic zinc ion in the BoNT/A LC active site. For instance, 2,4-dichlorocinnamyl hydroxamate has been identified as a potent inhibitor of BoNT/A LC. nih.gov Structure-activity relationship studies have shown that modifications to the aryl moiety of cinnamyl hydroxamates can be tolerated and can lead to improved inhibitory potency, with the best compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov The development of prodrugs, such as N-benzyl carbamates of hydroxamic acids, has been shown to improve cellular permeability and efficacy in cell-based assays. nih.gov
Glutamate Carboxypeptidase II (GCPII): GCPII is a zinc metalloenzyme that plays a role in neurotransmission by hydrolyzing N-acetylaspartylglutamate (NAAG) to glutamate. Over-activity of GCPII is associated with several neurological disorders. Hydroxamate-based inhibitors have been designed to target GCPII. A notable example is the development of a para-acetoxy-benzyl ester prodrug of a potent hydroxamate-based GCPII inhibitor. acs.orgacs.orgnih.gov The parent hydroxamate compound is a potent inhibitor, but its therapeutic utility is limited by poor oral bioavailability. acs.orgacs.orgnih.gov The prodrug approach, where the hydrophilic hydroxamate group is masked, aims to improve pharmacokinetic properties. acs.orgacs.orgnih.gov The para-acetoxybenzyl-based prodrug demonstrated significantly higher plasma levels of the active inhibitor compared to the oral administration of the parent compound itself. acs.orgacs.orgnih.gov While the parent hydroxamate inhibitor exhibits a nanomolar IC₅₀ value (44 nM) against GCPII, the prodrugs themselves are inactive (IC₅₀ > 5 µM) due to the modification of the zinc-binding hydroxamate function. nih.gov
Studies on Non-Enzymatic Biological Interactions
Beyond enzyme inhibition, related oxime and hydroxamic acid derivatives have been investigated for other biological activities, including DNA binding and antimicrobial effects.
While direct studies on the DNA binding properties of this compound are not extensively reported, research on related oxime derivatives suggests that this class of compounds has the potential to interact with DNA. Various oxime derivatives have been found to exhibit affinity towards DNA. This interaction can alter the structure and function of the genetic material, which is a mechanism of action for some anticancer agents. Some oxime carbamate (B1207046) derivatives have been shown to act as photobase generating DNA-photocleavers, indicating their ability to induce DNA damage upon light activation.
Hydroxamic acid derivatives have demonstrated a broad spectrum of antimicrobial activities, which is often linked to their ability to chelate essential metal ions, such as iron, that are vital for microbial growth.
Antibacterial Activity: Several studies have reported the antibacterial activity of benzyl-containing hydroxamic acid derivatives. For example, N-(o-benzyloxyphenyl) benzohydroxamic acid derivatives have shown significant activity against Escherichia coli, with one of the most active compounds exhibiting a Minimum Inhibitory Concentration (MIC) value of 31.2 µg/mL. bohrium.com Another study on N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and related compounds also reported antibacterial activity against various strains, including Mycobacterium chlorophenolicum and Bacillus subtilis, with MIC values as low as 12.5 µg/mL for some derivatives. nih.gov
The following table presents the MIC values of selected benzyl-containing derivatives against different bacterial strains.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) |
| N-(o-benzyloxyphenyl) benzohydroxamic acid derivative (5b) | Escherichia coli | 31.2 |
| 4-(substituted-benzylamino)-2-hydroxy benzoic acid (9d) | M. chlorophenolicum | 25 |
| N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamide (B166641) (20a) | Bacillus subtilis | 12.5 |
Antifungal Activity: The antifungal potential of hydroxamic acid derivatives has also been investigated. N-(4-halobenzyl)amides have shown inhibitory activity against Candida species, with some compounds exhibiting stronger antifungal activity than the standard drug fluconazole (B54011) against C. krusei. mdpi.com For instance, one of the N-(4-halobenzyl)amides displayed a MIC of 7.8 µg/mL against C. krusei. mdpi.com Synthetic benzyl bromides have also been shown to be effective against C. albicans and C. krusei, with MIC values of 0.25 mg/mL and 0.5 mg/mL, respectively. nih.gov
The following table summarizes the antifungal activity of representative benzyl derivatives.
| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) |
| N-(4-halobenzyl)amide (16) | C. krusei | 7.8 |
| Benzyl bromide (1a) | C. albicans | 250 |
| Benzyl bromide (1c) | C. krusei | 500 |
Receptor Agonism/Antagonism Studies (e.g., Sulfate (B86663) Esters of Hydroxy Amino Acids on Glutamate Receptors)nih.gov
While direct receptor agonism or antagonism studies on this compound are not extensively detailed in publicly available research, the broader class of hydroxy amino acid derivatives, particularly their sulfate esters, has been investigated for its interaction with glutamate receptors. Glutamate is a primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for numerous neurological functions. nih.gov Research into compounds that can modulate these receptors is vital for understanding neuropharmacology.
Studies on enantiomerically pure sulfate esters of various hydroxy amino acids have demonstrated their potential as stereospecific agonists for different subtypes of glutamate receptors, namely α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. These investigations provide a framework for understanding how structural modifications to amino acid derivatives can influence their biological activity at specific receptor sites.
For instance, S-homoserine sulfate was identified as an agonist for both AMPA and NMDA receptors. In contrast, its stereoisomer, R-homoserine sulfate, showed no agonist activity at concentrations up to 500 microM. This highlights the stereospecific nature of the interaction between these compounds and glutamate receptors.
Further investigation into more rigid, cyclized structures, such as the stereoisomers of 4-hydroxyproline (B1632879) sulfate, revealed even greater receptor selectivity. Among the four stereoisomers tested, only t-S-hydroxyproline sulfate demonstrated agonist activity, specifically at AMPA receptors, with the other isomers being inactive as either agonists or antagonists.
The study also examined a superior homologue, t-4-hydroxy-S-pipecolic acid-4-sulfate, which was found to be a highly potent and selective NMDA receptor agonist. The varying potencies and selectivities of these compounds underscore the intricate relationship between molecular structure and receptor interaction.
The detailed research findings on the agonist activity of these sulfate esters of hydroxy amino acids at glutamate receptors are summarized in the interactive data table below.
Interactive Data Table: Agonist Activity of Sulfate Esters of Hydroxy Amino Acids on Glutamate Receptors
| Compound | Receptor Target | Preparation | Agonist/Antagonist | EC50 (µM) |
| S-Homoserine Sulfate | NMDA | Mouse Cortex | Agonist | 150 |
| S-Homoserine Sulfate | AMPA | Mouse Cortex | Agonist | 300 |
| S-Homoserine Sulfate | NMDA | Guinea Pig Myenteric Plexus | Agonist | 600 |
| R-Homoserine Sulfate | AMPA & NMDA | Mouse Cortex | Inactive | >500 |
| t-S-Hydroxyproline Sulfate | AMPA | Mouse Cortex | Agonist | 70 |
| t-S-Hydroxyproline Sulfate | NMDA | Mouse Cortex | Inactive | >500 |
| t-4-Hydroxy-S-pipecolic acid-4-sulfate | NMDA | Mouse Cortex | Agonist | 0.7 |
| t-4-Hydroxy-S-pipecolic acid-4-sulfate | NMDA | Guinea Pig Myenteric Plexus | Agonist | 250 |
These findings with sulfate esters of hydroxy amino acids suggest that derivatives of hydroxyamino acids could potentially be designed to selectively target specific glutamate receptor subtypes, offering a potential avenue for future research and therapeutic development.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of the Benzyl (B1604629) Ester Moiety on Bioavailability and Prodrug Characteristics
The benzyl ester group in Benzyl 2-(hydroxyamino)acetate plays a crucial role in its potential as a prodrug. Prodrugs are inactive or less active molecules that are converted into an active form within the body. Ester groups are commonly used in prodrug design to enhance the lipophilicity of a parent drug, thereby improving its absorption and bioavailability.
The benzyl ester masks the polar carboxylic acid group that would be present in the parent molecule, hydroxyamino-acetic acid. This masking increases the molecule's ability to cross cellular membranes, a critical step for oral bioavailability. Once absorbed, the ester is designed to be hydrolyzed by esterase enzymes present in the blood, liver, and other tissues, releasing the active hydroxyamino-acetic acid. This strategy has been successfully applied to other drugs, such as ibuprofen, where a benzyl ester prodrug was developed to reduce gastrointestinal toxicity. semanticscholar.org
The rate of hydrolysis is a key factor in prodrug design. A prodrug must be stable enough to reach its target tissue but labile enough to be converted to the active form. The steric and electronic properties of the benzyl group influence this rate. Studies on chemoenzymatic polymerization have shown that benzyl esters of amino acids can enhance substrate affinity for certain enzymes, which may also influence their interaction with the esterases responsible for prodrug activation. nih.gov The introduction of a benzyl ester to L-carnitine, for example, generated a series of prodrugs with improved liposolubility and stability. researchgate.net
Table 1: Physicochemical Properties Influencing Prodrug Characteristics
| Property | Influence of Benzyl Ester | Desired Outcome for Prodrug |
| Lipophilicity (LogP) | Increases lipophilicity by masking the polar carboxyl group. | Enhanced membrane permeability and oral absorption. |
| Aqueous Solubility | Decreases water solubility. | A balance is needed for dissolution and absorption. |
| Enzymatic Hydrolysis | Serves as a substrate for esterases. | Controlled release of the active parent drug in vivo. |
| Chemical Stability | Generally stable at physiological pH but susceptible to enzymatic cleavage. | Sufficient stability in the gastrointestinal tract before absorption. |
Impact of the N-Hydroxyamino Group on Molecular Recognition and Binding Affinity to Biological Targets
The N-hydroxyamino group is a critical pharmacophore that strongly influences the molecule's ability to interact with biological targets. This functional group is structurally related to the hydroxamic acid moiety (R-CO-NOH-R'), which is well-known for its ability to chelate metal ions. This property is central to the mechanism of action for a large class of enzyme inhibitors, particularly metalloenzyme inhibitors.
The nitrogen and oxygen atoms of the N-hydroxyamino group can act as hydrogen bond donors and acceptors, forming specific interactions with amino acid residues in the active site of a target protein. For many enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), a zinc ion is present in the catalytic site. The N-hydroxyamino group can coordinate with this zinc ion, acting as a potent zinc-binding group (ZBG). This high-affinity interaction is often the primary driver of the inhibitor's potency.
Conformational Analysis and Stereochemical Effects on Biological Potency and Selectivity
The three-dimensional conformation of this compound is crucial for its biological activity. The molecule possesses several rotatable bonds, allowing for a range of possible conformations. These include rotation around the C-O bond of the ester, the C-C bond of the acetate (B1210297) backbone, and the C-N bond of the hydroxyamino group. The preferred conformation when binding to a biological target will be the one that minimizes steric clashes and maximizes favorable interactions.
While this compound itself is achiral, the introduction of substituents on the acetate backbone could create a chiral center. Stereochemistry often has a profound impact on biological potency and selectivity. Different enantiomers of a chiral drug can exhibit vastly different affinities for a target enzyme and may even have different pharmacological effects. For instance, the crystal structure of a related compound, (RS)-Benzyl mandelate, demonstrates how stereochemistry dictates the packing and intermolecular interactions in the solid state, which can be extrapolated to understand potential interactions in a protein binding pocket. nih.gov
The bioactive conformation—the specific shape the molecule adopts when bound to its target—is key to its potency. Understanding this conformation is essential for designing more potent and selective analogs.
Rational Design Principles for Modulating Enzyme Inhibitor Potency and Selectivity
Rational design is a strategy used to develop potent and selective enzyme inhibitors based on the structure of the target enzyme and the principles of molecular recognition. nih.govresearchgate.net For this compound, several principles could be applied to modulate its activity.
Modification of the Zinc-Binding Group (ZBG): While the N-hydroxyamino group is a potent ZBG, its properties can be fine-tuned. However, this is often a conserved element in a series of inhibitors.
Scaffold Modification: The acetate linker can be modified to alter the distance and orientation of the benzyl ester and N-hydroxyamino groups. Introducing rigidity, for example through cyclization, could lock the molecule into its bioactive conformation, increasing potency.
Exploiting Target-Specific Pockets: The benzyl group can be substituted to create more specific interactions with the target protein. For example, adding a hydroxyl or carboxylate group could form new hydrogen bonds with specific residues in the enzyme's active site that are not present in off-target proteins, thereby increasing selectivity. nih.gov Shape complementarity between the inhibitor and the enzyme's binding site is a fundamental principle in achieving selectivity. nih.gov A structure-based approach has been successfully used to optimize inhibitors for various kinases, demonstrating the power of this strategy. chemrxiv.org
Table 2: Rational Design Strategies for Modifying this compound
| Modification Strategy | Rationale | Potential Outcome |
| Substituents on Benzyl Ring | To exploit specific sub-pockets within the enzyme active site. | Increased potency and/or selectivity. |
| Alter Acetate Linker | To optimize the orientation of binding groups and improve conformational rigidity. | Enhanced binding affinity. |
| Replace Benzyl Group | To explore different hydrophobic pockets or introduce new interactions. | Altered selectivity profile and potency. |
| Bioisosteric Replacement | To replace the ester or N-hydroxyamino group with a different functional group with similar properties. | Improved metabolic stability or modified binding interactions. |
Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation
Computational chemistry and molecular modeling are indispensable tools for understanding the SAR of molecules like this compound. mdpi.com These methods allow researchers to visualize and analyze molecular interactions at an atomic level.
Molecular Docking: This technique predicts the preferred binding orientation of the molecule within the active site of a target protein. It can help identify key interactions, such as the coordination of the N-hydroxyamino group with a metal ion and hydrogen bonds with protein residues. Docking studies on 1-benzylpiperidine derivatives, for example, were used to rationalize their inhibitory activity against acetylcholinesterase. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing how properties like lipophilicity, electronic effects, and steric factors correlate with potency, QSAR models can predict the activity of new, unsynthesized analogs.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This can reveal the stability of binding interactions and highlight the importance of protein flexibility, which is often crucial for molecular recognition. nih.gov
Force Field Calculations: Programs like Avogadro can be used to calculate optimized geometries and energies of molecules based on different force fields (e.g., UFF, GAFF), providing a foundational understanding of the compound's stability and preferred conformations. mdpi.com
These computational approaches accelerate the drug design process by prioritizing the synthesis of compounds with the highest predicted potency and selectivity, thereby reducing the time and cost of research.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)
A complete NMR analysis is crucial for the unambiguous structural confirmation of Benzyl (B1604629) 2-(hydroxyamino)acetate.
¹H NMR: In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the benzyl group (aromatic protons and the benzylic CH₂), the acetate (B1210297) CH₂ protons, and the protons on the hydroxyamino group (NH and OH). The aromatic protons would likely appear as a multiplet in the range of 7.3-7.4 ppm. The benzylic CH₂ protons would be expected as a singlet around 5.2 ppm. The acetate CH₂ protons adjacent to the nitrogen would likely appear as a singlet, and the NH and OH protons would present as exchangeable signals with variable chemical shifts.
¹³C NMR: The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, and the acetate methylene (B1212753) carbon.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between neighboring protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate proton signals with their directly attached carbons and to establish long-range C-H correlations, respectively. This would definitively map the molecular structure.
Table 6.1: Expected ¹H and ¹³C NMR Data for Benzyl 2-(hydroxyamino)acetate
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.3-7.4 (m, 5H) | 128-136 |
| Benzylic-CH₂ | ~5.2 (s, 2H) | ~67 |
| Acetate-CH₂ | Not Available | Not Available |
| Carbonyl C=O | - | ~170 |
| NH | Variable | - |
| OH | Variable | - |
Note: This table is predictive and not based on experimental data.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS would be employed to determine the exact mass of the molecular ion of this compound, which allows for the confirmation of its elemental formula (C₉H₁₁NO₃). The high resolution of the instrument provides mass accuracy typically within 5 ppm. Fragmentation analysis would reveal the characteristic breakdown pattern of the molecule, likely showing losses of the benzyl group, the hydroxyamino group, and other small neutral fragments, which helps in confirming the structure.
Table 6.2: Expected HRMS Data for this compound
| Formula | Calculated Exact Mass | Ion Type |
|---|---|---|
| C₉H₁₁NO₃ | Not Available | [M+H]⁺, [M+Na]⁺, etc. |
Note: Specific calculated mass requires the precise atomic weights.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
O-H and N-H stretching: Broad bands typically in the region of 3200-3600 cm⁻¹.
C=O stretching (ester): A strong, sharp peak around 1735-1750 cm⁻¹.
C-O stretching (ester): Bands in the 1000-1300 cm⁻¹ region.
Aromatic C-H stretching: Signals just above 3000 cm⁻¹.
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
Table 6.3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H / N-H stretch | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=O stretch (ester) | 1735-1750 (strong) |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (ester) | 1000-1300 |
Note: This table is predictive and not based on experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. Due to the presence of the benzene (B151609) ring, absorptions corresponding to π → π* transitions are expected. The typical absorption maxima for a monosubstituted benzene ring occur near 204 nm and in the 250-270 nm range. The presence of the ester and hydroxyamino groups might cause slight shifts in the position and intensity of these bands.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values would be compared to the calculated theoretical values for the chemical formula C₉H₁₁NO₃ to verify the purity and composition of the synthesized compound.
Table 6.5: Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | Not Calculated |
| Hydrogen (H) | Not Calculated |
| Nitrogen (N) | Not Calculated |
| Oxygen (O) | Not Calculated |
Note: Calculation requires precise atomic masses.
Advanced Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be developed to separate the compound from starting materials and byproducts. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a standard starting point. A UV detector would be suitable for detection.
Gas Chromatography (GC): If the compound is thermally stable and volatile enough, GC could also be used for purity analysis. It would be coupled with a mass spectrometer (GC-MS) for peak identification.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This would offer valuable insights into the compound's conformation and crystal packing. To date, no published crystal structure for this specific compound has been found.
Future Research Trajectories and Academic Perspectives
Development of Novel and Sustainable Synthetic Methodologies for N-Hydroxyamino Acid Esters
The synthesis of N-hydroxyamino acid esters, including Benzyl (B1604629) 2-(hydroxyamino)acetate, is a cornerstone for their continued investigation. Future efforts will likely focus on the development of more efficient, sustainable, and scalable synthetic routes. Key areas of advancement are expected to include:
Green Chemistry Approaches : A significant shift towards environmentally benign synthetic methods is anticipated. unibo.itmdpi.comjddhs.com This includes the use of greener solvents, minimizing waste, and employing catalysts that are recyclable and non-toxic. mdpi.com Solvent-free reaction conditions and microwave-assisted synthesis are also promising avenues for reducing the environmental impact of production. mdpi.com
Biocatalysis : The use of enzymes in the synthesis of chiral compounds like N-hydroxyamino acid esters offers high selectivity and mild reaction conditions. nih.govresearchgate.netsemanticscholar.org Future research will likely explore novel enzymes and optimize existing biocatalytic processes to enhance yield and enantiomeric purity. nih.govnih.gov Lipases, for instance, have shown great potential in the synthesis of various esters, including benzyl acetate (B1210297), and could be adapted for N-hydroxyamino acid esters. mdpi.com
Flow Chemistry : Continuous flow synthesis presents an opportunity to improve the safety, efficiency, and scalability of producing N-hydroxyamino acid esters. This technology can allow for precise control over reaction parameters, leading to higher yields and purity.
| Methodology | Key Advantages | Potential Challenges | Future Research Focus |
|---|---|---|---|
| Conventional Synthesis | Well-established protocols | Use of hazardous reagents and solvents, waste generation | Optimization for higher yields and reduced environmental impact |
| Green Chemistry | Reduced environmental footprint, increased safety | Catalyst development, optimizing reaction conditions | Discovery of novel green solvents and catalysts mdpi.com |
| Biocatalysis | High stereoselectivity, mild reaction conditions | Enzyme stability and cost, substrate scope | Enzyme engineering and immobilization techniques nih.govresearchgate.net |
| Flow Chemistry | Improved scalability, safety, and control | Initial setup cost, potential for clogging | Miniaturization and integration with real-time analysis |
Deepening Mechanistic Understanding of Enzyme-Prodrug Interactions and Bioactivation Pathways
The utility of Benzyl 2-(hydroxyamino)acetate and related compounds as prodrugs hinges on their efficient and selective bioactivation. nih.govnih.gov A deeper understanding of the interactions between these ester prodrugs and activating enzymes is crucial for designing more effective therapeutic agents. ebrary.netscirp.org
Future research in this area will likely focus on:
Identification and Characterization of Activating Esterases : While carboxylesterases are known to hydrolyze ester-containing prodrugs, the specific enzymes responsible for activating N-hydroxyamino acid esters need to be identified and characterized. ebrary.netscirp.org This includes understanding their substrate specificity, kinetics, and tissue distribution.
Elucidation of Bioactivation Pathways : Detailed mechanistic studies are required to map the complete bioactivation pathway, from the initial enzymatic cleavage of the ester to the release of the active N-hydroxyamino acid. mdpi.com This knowledge will be critical for predicting the pharmacokinetic and pharmacodynamic profiles of these prodrugs.
Spontaneous vs. Enzymatic Cleavage : Investigating the balance between spontaneous chemical hydrolysis and enzyme-catalyzed activation is essential. scirp.org For some prodrugs, a two-step activation involving initial enzymatic hydrolysis followed by spontaneous linker cleavage has been shown to be more effective. scirp.org
Exploration of Undiscovered Biological Targets and Therapeutic Modalities
While the potential of N-hydroxyamino compounds as inhibitors of enzymes like matrix metalloproteinases is recognized, there is a vast, unexplored landscape of other potential biological targets. mdpi.com Future research should aim to:
Target Identification Studies : Employing chemoproteomic approaches with probes based on the N-hydroxyamino acid ester scaffold can help identify novel protein targets. researchgate.net N-hydroxysuccinimide (NHS) esters, for example, have been used as versatile probes to map ligandable hotspots in the proteome. researchgate.net
Expansion of Therapeutic Areas : The biological activities of N-hydroxyamino compounds suggest their potential in a range of diseases beyond cancer, including inflammatory disorders and infectious diseases. mdpi.comnih.gov Systematic screening of N-hydroxyamino acid ester libraries against diverse biological targets could unveil new therapeutic applications.
Modulation of Protein-Protein Interactions : The unique chemical properties of the N-hydroxyamino group may allow for the design of molecules that can modulate challenging targets such as protein-protein interactions.
| Therapeutic Area | Potential Biological Targets | Rationale |
|---|---|---|
| Oncology | Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs) | Inhibition of tumor growth, invasion, and metastasis mdpi.com |
| Inflammatory Diseases | Pro-inflammatory enzymes | Modulation of inflammatory pathways |
| Infectious Diseases | Microbial enzymes | Targeted inhibition of essential pathogen enzymes nih.gov |
| Neurological Disorders | Enzymes involved in neurodegeneration | Potential for neuroprotective effects |
Integration of Advanced Computational and Experimental Approaches in Molecular Design and Optimization
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For this compound and its analogs, this integrated approach can accelerate the design and optimization of new therapeutic agents. Future directions include:
In Silico Screening and Molecular Docking : Computational methods can be used to screen large virtual libraries of N-hydroxyamino acid esters against known and putative biological targets to identify promising lead compounds. mdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies : Combining computational predictions with experimental data from SAR studies will provide a deeper understanding of how structural modifications impact biological activity and pharmacokinetic properties.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling : Physiologically based pharmacokinetic (PBPK) modeling can help predict the absorption, distribution, metabolism, and excretion (ADME) of these compounds, guiding the selection of candidates with favorable drug-like properties. scirp.org
Contribution to Fundamental Chemical Biology and Medicinal Chemistry Principles
The study of this compound and other N-hydroxyamino acid esters is not only about developing new drugs but also about advancing our fundamental understanding of chemical biology and medicinal chemistry. Key contributions in this area may include:
Development of Novel Chemical Probes : N-hydroxyamino acid esters can serve as versatile scaffolds for the development of chemical probes to study biological processes. researchgate.net Their reactivity can be tuned to selectively label specific amino acid residues in proteins.
Understanding Prodrug Design Principles : The investigation of N-hydroxyamino acid ester prodrugs will contribute to the broader principles of prodrug design, particularly for compounds with hydroxyl or amino functionalities. nih.gov
Exploring Unnatural Amino Acids in Drug Design : N-hydroxyamino acids represent a class of unnatural amino acids that can be incorporated into peptides and other molecules to enhance their therapeutic properties. nih.gov Research in this area will expand the toolbox of medicinal chemists for creating novel therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl 2-(hydroxyamino)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of hydroxyamino-containing esters like this compound often involves protecting group strategies for the hydroxylamine moiety. For example, analogous compounds (e.g., Tosedostat derivatives) use peptide coupling or esterification under controlled pH to prevent side reactions . Key parameters include:
- Catalyst selection : Acidic or enzymatic catalysts (e.g., lipases) can improve regioselectivity .
- Temperature : Reactions are typically performed at 0–25°C to minimize decomposition of the hydroxyamino group .
- Solvent system : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Experimental optimization via Design of Experiments (DoE) is recommended to balance competing factors like molar ratios and reaction time .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., free hydroxyamine or acetic acid derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR confirms the ester linkage (δ ~4.3 ppm for the benzyl CH₂ group) and hydroxyamino proton signals (δ ~5.5–6.0 ppm, broad) .
- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch of ester) and ~3300 cm⁻¹ (N–O stretch of hydroxyamino) validate functional groups .
- Elemental analysis : Verify C/H/N/O ratios to confirm stoichiometry .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The hydroxyamino group is prone to oxidation and hydrolysis. Stability studies should include:
- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent degradation .
- pH : Neutral buffers (pH 6–8) minimize acid/base-catalyzed hydrolysis .
- Light exposure : Amber glassware or opaque containers reduce photolytic decomposition .
- Regular stability testing via TLC or HPLC is advised for long-term storage .
Advanced Research Questions
Q. How do catalytic systems influence the stereochemical outcomes of this compound derivatives?
- Methodological Answer : Chiral catalysts or enzymes (e.g., Candida antarctica lipase B) can induce enantioselectivity in ester formation. For example:
- Metal-ligand complexes : Zn²⁺ or Cu²⁺ with chiral ligands (e.g., BINAP) enhance asymmetric induction in hydroxyamino ester synthesis .
- Kinetic resolution : Enzymes selectively hydrolyze one enantiomer, improving ee (enantiomeric excess) >90% .
- Advanced characterization via X-ray crystallography or circular dichroism (CD) is required to confirm stereochemistry .
Q. What mechanistic insights explain the neurobehavioral toxicity of hydroxyamino esters like this compound?
- Methodological Answer : In vivo studies suggest that hydrolysis releases hydroxylamine, which inhibits mitochondrial electron transport. Key steps for toxicity assessment include:
- Metabolite profiling : LC-MS/MS identifies hydroxylamine and benzyl alcohol derivatives in plasma/tissue samples .
- ROS assays : Measure reactive oxygen species (ROS) in neuronal cell lines (e.g., SH-SY5Y) exposed to the compound .
- Dose-response modeling : EC₅₀ values for seizure induction in rodent models correlate with plasma concentrations >100 µM .
Q. How can computational modeling optimize the catalytic efficiency of this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) simulations predict transition states and activation energies. Steps include:
- Reaction coordinate analysis : Identify rate-limiting steps (e.g., nucleophilic attack on the ester carbonyl) .
- Solvent effects : COSMO-RS models screen solvents for improved transition-state stabilization .
- Machine learning : Train models on historical data (e.g., yield vs. catalyst loading) to recommend optimal conditions .
Q. What strategies resolve contradictions in reported bioactivity data for hydroxyamino esters?
- Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. Mitigation approaches:
- Standardized protocols : Use OECD guidelines for cytotoxicity (e.g., MTT assay) and genotoxicity (Ames test) .
- Batch-to-batch analysis : Compare NMR/HPLC data across synthetic batches to rule out structural variability .
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify consensus bioactivity trends .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
